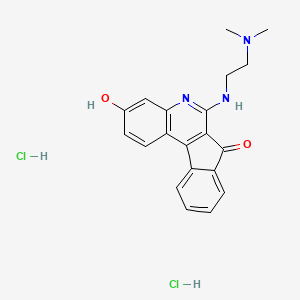
TAS-103 Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BMS-247615 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA topoisomerase I and II inhibition. In biology, it is used to investigate the effects of topoisomerase inhibition on cell growth and proliferation. In medicine, it is being studied as a potential anticancer agent, with promising results in preclinical studies. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
Wirkmechanismus
TAS-103 dihydrochloride, also known as BMS-247615 dihydrochloride or 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is a novel anticancer agent with a unique mechanism of action .
Result of Action
Action Environment
The efficacy and stability of TAS-103 can be influenced by various environmental factors. For instance, in vivo studies have shown that TAS-103 causes significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells, without obvious body weight loss . .
Biochemische Analyse
Biochemical Properties
TAS-103 dihydrochloride interacts with DNA topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, TAS-103 dihydrochloride can disrupt the normal functioning of cancer cells .
Cellular Effects
TAS-103 dihydrochloride has been shown to have significant cytotoxic effects on various types of cells, including CCRF-CEM cells and Lewis lung carcinoma (LLC) cells . It disrupts the signal recognition particle (SRP) complex formation, leading to the destabilization of SRP14 and SRP19 and their eventual degradation .
Molecular Mechanism
The molecular mechanism of TAS-103 dihydrochloride involves the inhibition of DNA topoisomerase I and II . This disruption of topoisomerase function leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells . The effects of TAS-103 dihydrochloride are not strongly dependent on exposure duration .
Dosage Effects in Animal Models
In animal models, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression at a dosage of 30 mg/kg . The liposomal form of TAS-103 dihydrochloride is almost as active as the free form .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in DNA replication and transcription .
Subcellular Localization
Given its mechanism of action, it likely localizes to the nucleus where it interacts with DNA topoisomerase I and II .
Vorbereitungsmethoden
The synthesis of BMS-247615 dihydrochloride involves several steps. The process begins with the condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene to form the corresponding amide. This amide is then cyclized with polyphosphoric acid at 120°C to yield 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione. The resulting compound is reacted with POCl3 to form a chloroketone, which is then condensed with 2-(dimethylamino)ethylamine in pyridine at 100°C to produce the aminoketone. Finally, this compound is demethylated with concentrated HBr in refluxing acetic acid to yield BMS-247615 dihydrochloride .
Analyse Chemischer Reaktionen
BMS-247615 Dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Sie kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind POCl3, Polyphosphorsäure und konzentrierte HBr.
Wissenschaftliche Forschungsanwendungen
BMS-247615 Dihydrochlorid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der DNA-Topoisomerase-I- und II-Hemmung zu untersuchen. In der Biologie wird es verwendet, um die Auswirkungen der Topoisomerase-Hemmung auf das Zellwachstum und die Zellproliferation zu untersuchen. In der Medizin wird es als potenzielles Antikrebsmittel untersucht, mit vielversprechenden Ergebnissen in präklinischen Studien. In der Industrie wird es bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenforschung verwendet .
Wirkmechanismus
Der Wirkmechanismus von BMS-247615 Dihydrochlorid beinhaltet die Hemmung der DNA-Topoisomerase I und II. Diese Enzyme sind essentiell für die DNA-Replikation und -Transkription, und ihre Hemmung führt zur Akkumulation von DNA-Brüchen, was letztendlich zum Zelltod führt. Die Verbindung bindet an den Topoisomerase-DNA-Komplex und stabilisiert den spaltbaren Komplex, wodurch die Re-Ligierung der DNA-Strangbrüche verhindert wird. Dies führt zur Akkumulation von DNA-Schäden und zur Aktivierung von Zelltodwegen .
Vergleich Mit ähnlichen Verbindungen
BMS-247615 Dihydrochlorid ist einzigartig in seiner dualen Hemmung sowohl der DNA-Topoisomerase I als auch II, was es von anderen Topoisomerase-Inhibitoren unterscheidet, die typischerweise nur eines dieser Enzyme angreifen. Zu ähnlichen Verbindungen gehören:
Camptothecin: Ein Topoisomerase-I-Inhibitor, der in der Krebstherapie eingesetzt wird.
Etoposide: Ein Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.
Doxorubicin: Ein weiterer Topoisomerase-II-Inhibitor mit breiter Antikrebsaktivität. Die duale Hemmung durch BMS-247615 Dihydrochlorid bietet ein breiteres Wirkungsspektrum und möglicherweise eine größere Wirksamkeit bei der Krebsbehandlung
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride' involves the reaction of 2-(dimethylamino)ethylamine with 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in the presence of a suitable reagent to form the desired product. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-(dimethylamino)ethylamine", "3-hydroxy-7H-indeno(2,1-c)quinolin-7-one" ], "Reaction": [ "Step 1: 2-(dimethylamino)ethylamine is added to a solution of 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.", "Step 5: The dihydrochloride salt is isolated by filtration or extraction and dried to obtain the final product." ] } | |
CAS-Nummer |
174634-09-4 |
Molekularformel |
C20H20ClN3O2 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H |
InChI-Schlüssel |
YIXMZTZPXFTXTJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl |
Kanonische SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl |
Aussehen |
Red solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
soluble in water, not soluble in DMSO, not soluble in chloroform. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

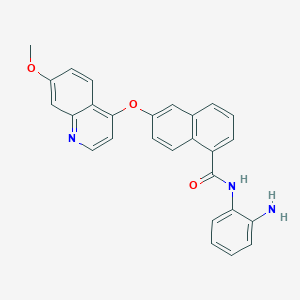


![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
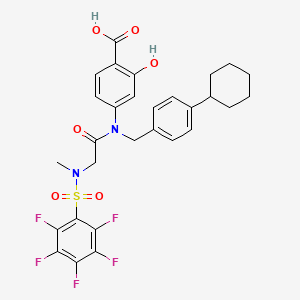
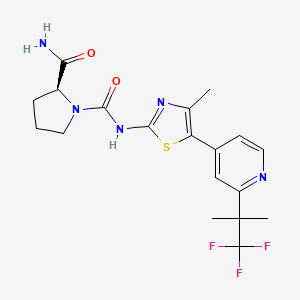
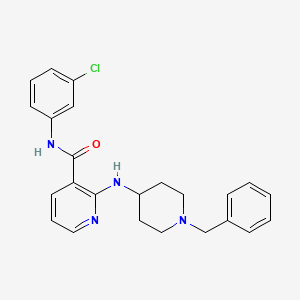
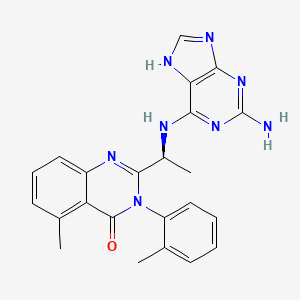
![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)
